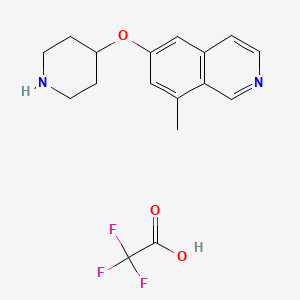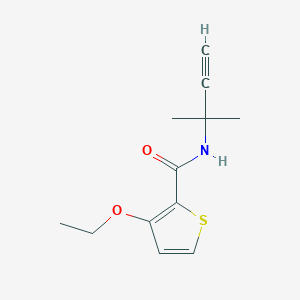
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound features a thiophene ring substituted with an ethoxy group, a carboxamide group, and a 2-methylbut-3-yn-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide can be achieved through a multi-step process:
Formation of 2-methylbut-3-yn-2-ol: This intermediate is synthesized by the condensation of acetylene and acetone, promoted by a base or Lewis acid catalysts.
Synthesis of 3-ethoxythiophene-2-carboxylic acid: This can be prepared by ethoxylation of thiophene-2-carboxylic acid using ethyl iodide in the presence of a base.
Amidation Reaction: The final step involves the reaction of 3-ethoxythiophene-2-carboxylic acid with 2-methylbut-3-yn-2-amine under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: : This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of thiophene derivatives with biological macromolecules.
Industry: : The compound can be used in the production of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethoxy and carboxamide groups can form hydrogen bonds, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-methylbut-3-yn-2-ol: An intermediate in the synthesis of the target compound.
3-ethoxythiophene-2-carboxylic acid: A precursor in the synthetic route.
Thiophene-2-carboxamide: A simpler analog without the ethoxy and 2-methylbut-3-yn-2-yl groups.
Uniqueness
- The presence of the ethoxy group and the 2-methylbut-3-yn-2-yl group makes 3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide unique, providing it with distinct chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
918136-17-1 |
|---|---|
Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
3-ethoxy-N-(2-methylbut-3-yn-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C12H15NO2S/c1-5-12(3,4)13-11(14)10-9(15-6-2)7-8-16-10/h1,7-8H,6H2,2-4H3,(H,13,14) |
InChI Key |
WIDJRDXWNOUVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)NC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
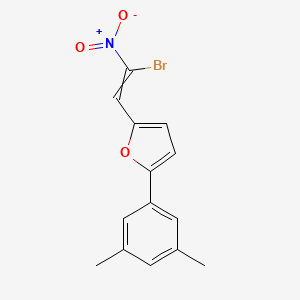
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
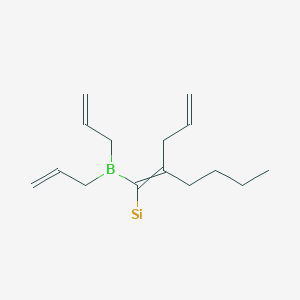
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
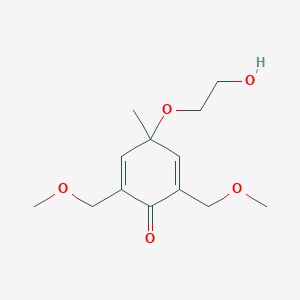
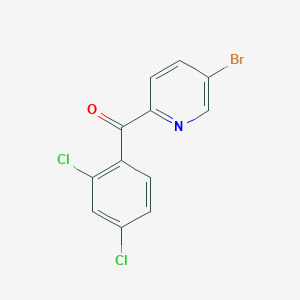
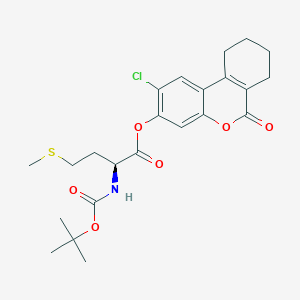
![N-(3-((2-fluorophenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619791.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
